molecular formula C24H26N4O4S B14981005 2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone CAS No. 1239130-65-4

2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B14981005
CAS No.: 1239130-65-4
M. Wt: 466.6 g/mol
InChI Key: KBNGHVFRJAVZSO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone involves multiple steps. One common method involves the reaction of indole derivatives with various reagents to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, malononitrile, potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while reduction reactions can convert carbonyl groups to alcohols or amines .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.

    5-fluoro-3-phenyl-1H-indole-2-carboxylate: Known for its antiviral activity

Uniqueness

What sets 2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1239130-65-4

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C24H26N4O4S/c1-32-22-10-9-18(15-23(22)33(30,31)27-12-5-2-6-13-27)19-16-20(26-25-19)24(29)28-14-11-17-7-3-4-8-21(17)28/h3-4,7-10,15-16H,2,5-6,11-14H2,1H3,(H,25,26)

InChI Key

KBNGHVFRJAVZSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C43)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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